molecular formula C8H7BrN2 B1339806 5-Bromo-2-methylimidazo[1,2-a]pyridine CAS No. 74420-51-2

5-Bromo-2-methylimidazo[1,2-a]pyridine

Cat. No.: B1339806
CAS No.: 74420-51-2
M. Wt: 211.06 g/mol
InChI Key: MWCDNYHSYJDDJP-UHFFFAOYSA-N
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Description

5-Bromo-2-methylimidazo[1,2-a]pyridine is a heterocyclic aromatic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a bromine atom at the 5-position and a methyl group at the 2-position. It is known for its diverse biological activities and is used in various scientific research applications.

Biochemical Analysis

Biochemical Properties

5-Bromo-2-methylimidazo[1,2-a]pyridine plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates that may further interact with cellular macromolecules, such as DNA and proteins . Additionally, this compound has been shown to bind to specific receptors, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, including those involved in cell proliferation, apoptosis, and differentiation . For instance, this compound can modulate the activity of mitogen-activated protein kinases (MAPKs), which play a pivotal role in regulating cellular responses to external stimuli . Furthermore, this compound can affect gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes . The impact of this compound on cellular metabolism is also noteworthy, as it can influence metabolic flux and the production of reactive oxygen species (ROS) .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function . For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can activate or inhibit signal transduction pathways by interacting with receptors and other signaling molecules. Changes in gene expression induced by this compound are often mediated through its interaction with transcription factors and chromatin-modifying enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methylimidazo[1,2-a]pyridine typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. One common method includes the reaction of 2-methylimidazo[1,2-a]pyridine with bromine in chloroform, leading to the substitution of a hydrogen atom at the 5-position with a bromine atom . The reaction conditions generally involve:

    Reagents: Bromine (Br₂)

    Solvent: Chloroform (CHCl₃)

    Temperature: Room temperature

    Reaction Time: Several hours

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom or other modifications.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted imidazo[1,2-a]pyridines with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products may include imidazo[1,2-a]pyridine derivatives with additional oxygen-containing functional groups.

    Reduction Reactions: Products can include dehalogenated imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

5-Bromo-2-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    2-Methylimidazo[1,2-a]pyridine: Lacks the bromine atom at the 5-position, resulting in different chemical reactivity and biological activity.

    3-Bromo-2-methylimidazo[1,2-a]pyridine: Bromine atom is located at the 3-position, leading to variations in its chemical and biological properties.

    2-Amino-1-propargylpyridinium bromide: Contains an amino group and a propargyl group, exhibiting different biological activities.

Uniqueness

5-Bromo-2-methylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at the 5-position enhances its potential as an antimicrobial agent and provides a versatile site for further chemical modifications.

Properties

IUPAC Name

5-bromo-2-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-5-11-7(9)3-2-4-8(11)10-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCDNYHSYJDDJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70505239
Record name 5-Bromo-2-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74420-51-2
Record name 5-Bromo-2-methylimidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74420-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-Bromopyridin-2-amine (25.0 g, 144 mmol) and 1-chloroacetone (20.0 mL, 251 mmol) were dissolved in ethanol (300 mL) and the mixture was heated under reflux for 3 days. The precipitated solid was collected by filtration and dissolved in dichloromethane. The solution was washed with saturated aqueous sodium hydrogen carbonate solution, and dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure to give the title compound (25.0 g, yield 75%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
75%

Synthesis routes and methods II

Procedure details

A mixture of 6-bromopyridin-2-ylamine (1.0 g, 5 6 mmol) and 1-chloropropan-2-one (0.5 mL, 6.3 mmol) in IMS (4 mL) was stirred at reflux for 36 hours, then cooled to room temperature and loaded onto an Isolute® SCX-2 cartridge (20 g). The cartridge was washed with MeOH then the desired product eluted with 2 M NH3 in MeOH. After the solvents were removed, the residue was purified by flash chromatography (Si—PPC, MeOH:Et2O, gradient 0:100 to 10:100) to give 5-Bromo-2-methylimidazo[1,2-a]pyridine as a yellow oil (547 mg, 45%). LCMS (Method H): RT=0.31 min and 2.04 min, [M+H]+ 211(79Br) and 213(81Br)
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
IMS
Quantity
4 mL
Type
solvent
Reaction Step One

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